molecular formula C7H7BClNO5 B2380316 6-Chloro-3-methoxy-2-nitrophenylboronic acid CAS No. 2377609-70-4

6-Chloro-3-methoxy-2-nitrophenylboronic acid

Cat. No. B2380316
CAS RN: 2377609-70-4
M. Wt: 231.4
InChI Key: WGKAHWWFPYIZFR-UHFFFAOYSA-N
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Description

6-Chloro-3-methoxy-2-nitrophenylboronic acid is a chemical compound with the molecular formula C7H7BClNO5 . It has a molecular weight of 231.4 . The compound is typically stored in a refrigerated environment .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H7BClNO5/c1-15-5-3-2-4 (9)6 (8 (11)12)7 (5)10 (13)14/h2-3,11-12H,1H3 .


Chemical Reactions Analysis

Boronic acids, including this compound, are highly valuable building blocks in organic synthesis . They are often used in Suzuki–Miyaura coupling reactions . Protodeboronation of pinacol boronic esters, a valuable but unknown transformation, has been reported .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 231.4 . It is typically stored in a refrigerated environment .

Scientific Research Applications

Synthesis Applications

6-Chloro-3-methoxy-2-nitrophenylboronic acid is utilized in various synthesis processes in chemical research. For instance, it plays a role in the synthesis of complex organic compounds and derivatives. An example is its use in the facile synthesis of specific derivatives such as 10-methoxy-4.8-dinitro-6H-benzo[2,3-c]chromen-6-one, highlighting its importance in creating novel compounds with potential antibacterial properties (Havaldar, Bhise, & Burudkar, 2004).

Catalysis and Chemical Reactions

This compound is also involved in catalysis and various chemical reactions. For example, it is used in the Ruthenium catalyzed reduction of nitroarenes and azaaromatic compounds using formic acid, demonstrating its versatility in chemical transformations (Watanabe et al., 1984).

Environmental Applications

In environmental research, this compound has been applied in studies focusing on the complete oxidation of pollutants like metolachlor and methyl parathion in water. This indicates its potential role in environmental remediation and pollution control (Pignatello & Sun, 1995).

Food Industry Applications

In the food industry, research has explored the use of boronic acids, including this compound, for specific applications like the reduction of fructose in food matrices, showcasing its potential in food processing and quality control (Pietsch & Richter, 2016).

Safety and Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The compound is available for purchase from various suppliers for research and development use . As a boronic acid derivative, it has potential applications in various chemical reactions, including Suzuki–Miyaura coupling .

properties

IUPAC Name

(6-chloro-3-methoxy-2-nitrophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BClNO5/c1-15-5-3-2-4(9)6(8(11)12)7(5)10(13)14/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGKAHWWFPYIZFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1[N+](=O)[O-])OC)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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